

5-Bromo-6-chloropicolinaldehyde: A Versatile Precursor in Medicinal Chemistry

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Compound of Interest

Compound Name: **5-Bromo-6-chloropicolinaldehyde**

Cat. No.: **B567817**

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Introduction: **5-Bromo-6-chloropicolinaldehyde** is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules for medicinal chemistry. Its structure, featuring a reactive aldehyde group and two distinct halogen atoms on the pyridine ring, offers multiple sites for chemical modification, enabling the construction of diverse molecular scaffolds for drug discovery programs. This document provides detailed application notes and protocols for the use of **5-Bromo-6-chloropicolinaldehyde** as a precursor in the synthesis of bioactive compounds, with a focus on its potential application in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-6-chloropicolinaldehyde** is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

Property	Value
CAS Number	1227583-91-6
Molecular Formula	C ₆ H ₃ BrCINO
Molecular Weight	220.45 g/mol
Appearance	White to off-white solid
Purity	Typically ≥97%

Applications in Medicinal Chemistry

5-Bromo-6-chloropicolinaldehyde is a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The aldehyde functionality can be readily transformed into other functional groups, while the bromo and chloro substituents provide handles for cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

One of the key potential applications of this precursor is in the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted pyridine or pyrimidine core that mimics the hinge-binding motif of ATP in the kinase active site.

While a direct and complete synthesis of a marketed drug starting from **5-Bromo-6-chloropicolinaldehyde** is not prominently documented in publicly available literature, its structural motifs are present in key intermediates used for the synthesis of potent kinase inhibitors like Crizotinib and its analogues. The following sections outline plausible and exemplary synthetic transformations that highlight the utility of **5-Bromo-6-chloropicolinaldehyde** in this context.

Key Synthetic Transformations and Protocols

The strategic location of the aldehyde, bromine, and chlorine on the pyridine ring allows for a range of synthetic manipulations. Below are detailed protocols for key reactions that demonstrate the utility of **5-Bromo-6-chloropicolinaldehyde** as a precursor.

Reductive Amination of the Aldehyde Group

The aldehyde group can be converted to an amine via reductive amination, a fundamental transformation in medicinal chemistry for introducing basic nitrogen atoms that can form key interactions with biological targets.

Protocol: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine

- Materials:

- **5-Bromo-6-chloropicolininaldehyde**
- Ammonium chloride (NH₄Cl)
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - To a solution of **5-Bromo-6-chloropicolininaldehyde** (1.0 eq) in methanol, add ammonium chloride (5.0 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
 - Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
 - Purify the crude product by column chromatography on silica gel to obtain (5-Bromo-6-chloropyridin-2-yl)methanamine.

Reactant	Molar Ratio	Solvent	Reducing Agent	Typical Yield
5-Bromo-6-chloropicolinaldehyde	1.0	Methanol	NaBH ₃ CN	70-85%
Ammonium chloride	5.0			
Sodium cyanoborohydride	1.5			

Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom at the 5-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. This is a common strategy in the synthesis of kinase inhibitors to introduce moieties that can occupy hydrophobic pockets in the ATP-binding site.

Protocol: Synthesis of a 5-Aryl-6-chloropicolinaldehyde Derivative

- Materials:
 - 5-Bromo-6-chloropicolinaldehyde**
 - Arylboronic acid (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
 - Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
 - Base (e.g., Na₂CO₃ or K₂CO₃)
 - Solvent (e.g., 1,4-Dioxane/water or DMF)
 - Ethyl acetate
 - Water

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

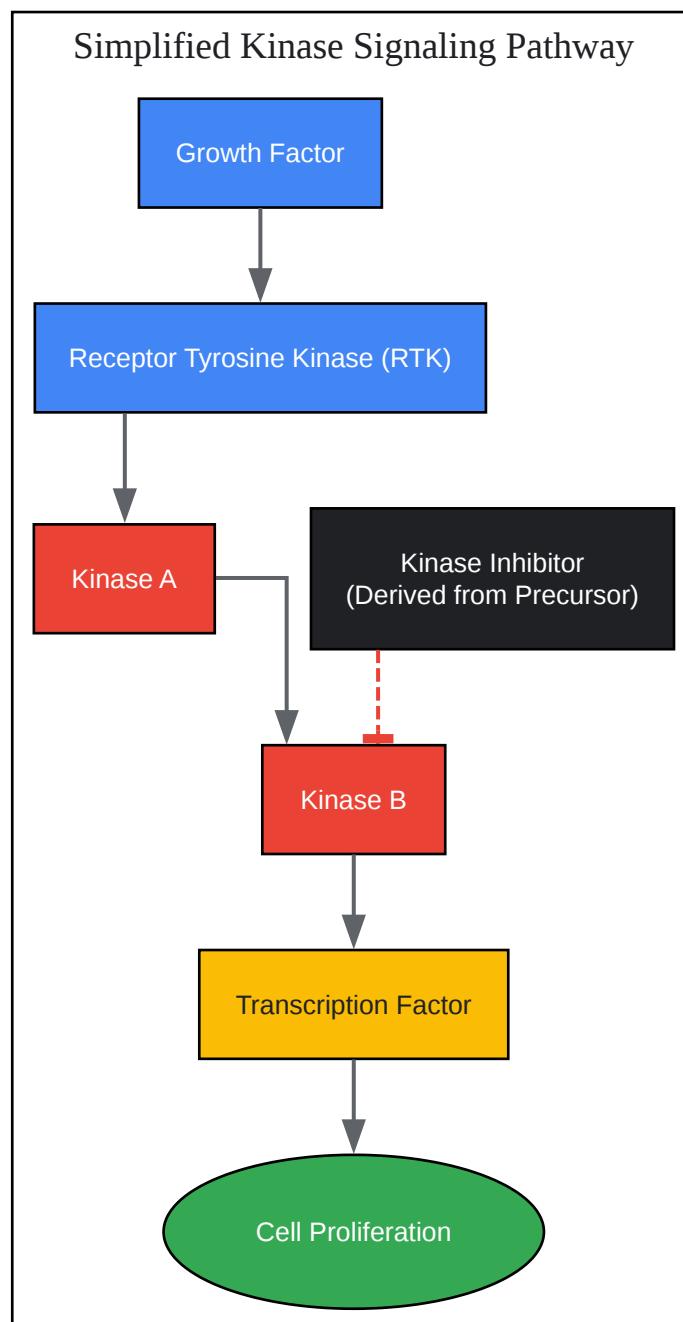
• Procedure:

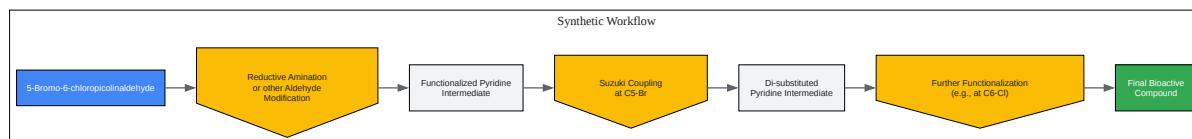
- In a reaction vessel, combine **5-Bromo-6-chloropicolinaldehyde** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent mixture.
- Add the palladium catalyst (0.05 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Reactant	Molar Ratio	Catalyst	Base	Solvent	Typical Yield
5-Bromo-6-chloropicolina ldehyde	1.0	$\text{Pd}(\text{PPh}_3)_4$	Na_2CO_3	Dioxane/ H_2O	60-80%
Arylboronic acid	1.2				

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway targeted by a kinase inhibitor derived from **5-Bromo-6-chloropicolinaldehyde** and the general experimental workflow for its synthesis.





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